Hydroxyethyl cellulose

Overview

Description

Hydroxyethyl cellulose (HEC) is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products . HEC and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations to improve the drugs’ dissolution in the gastrointestinal fluids .

Synthesis Analysis

HEC is synthesized by a fully homogenous method from cellulose in 7.5 wt.-% NaOH/11 wt.-% urea aqueous solutions under mild conditions . The HEC samples are characterized with NMR, SEC-LLS, solubility, and viscosity measurements .

Molecular Structure Analysis

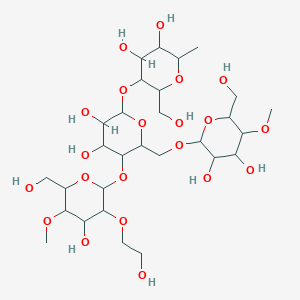

The molecular structure of HEC is [C6H7O2(OH)3-n(OCH2CH2OH)n]x, where the degree of substitution ranges from 1.7 to 3.0 mol/mol . The polymer of cellulose consists of a repeating unit of glucose molecule comprising the O-4 atom as part of this repeated unit .

Chemical Reactions Analysis

HEC interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film . It acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes .

Physical And Chemical Properties Analysis

HEC is soluble in both cold and hot water, but under normal circumstances does not dissolve in most organic solvents . When the pH value is within the range of 2-12, the change in viscosity is small, but if beyond this range, the viscosity will decrease .

Scientific Research Applications

1. Biomedical Field

Overview:

HEC has gained prominence in biomedical research due to its biocompatibility and biodegradability. Researchers have explored its use in various applications within this field.

Application Summary:

- Tissue Engineering : HEC-based hydrogels can serve as scaffolds for tissue regeneration. Their excellent physical properties and biocompatibility make them suitable for creating artificial tissues and promoting cell growth .

- Wound Dressings : HEC hydrogels can absorb wound exudate, maintain a moist environment, and facilitate wound healing. Their swelling behavior and mechanical strength contribute to effective wound management .

- Drug Delivery Systems : HEC-based drug carriers can release therapeutic agents in a controlled manner. These hydrogels can encapsulate drugs and deliver them to specific sites, improving treatment efficacy .

Experimental Procedures:

Results:

2. Agriculture

Overview:

HEC’s water retention properties make it valuable in agriculture, especially in arid regions.

Application Summary:

Experimental Procedures:

Results:

These applications highlight HEC’s versatility and potential impact across diverse scientific fields. Researchers continue to explore novel uses, making HEC a promising material for sustainable solutions .

Future Directions

Future development should concentrate on hydrophobic modification of HEC long carbon chains and compounding with polymers to produce HEC-based composites that are suitable for wider application . The viscosifying ability of the material is significantly improved, and the oil displacement effect is remarkable after the modification of HEC .

properties

IUPAC Name |

5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[4-hydroxy-3-(2-hydroxyethoxy)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O21/c1-10-15(34)16(35)24(13(8-33)45-10)49-28-20(39)18(37)25(50-29-26(43-5-4-30)21(40)23(42-3)12(7-32)47-29)14(48-28)9-44-27-19(38)17(36)22(41-2)11(6-31)46-27/h10-40H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSZBVAUYPTXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873934 | |

| Record name | 2-O-(2-Hydroxyethyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyethyl cellulose | |

CAS RN |

9004-62-0 | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.